N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide
Description
Properties
IUPAC Name |
N-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O/c1-15-14-16(2)28(27-15)21-13-12-20(25-26-21)23-18-8-10-19(11-9-18)24-22(29)17-6-4-3-5-7-17/h3-14H,1-2H3,(H,23,25)(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVVSVZIOKBZIIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Intermediate 1: 6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-amine
This intermediate is synthesized through sequential functionalization of pyridazine. A common approach involves chlorination at the 3-position of pyridazine, followed by substitution with 3,5-dimethylpyrazole.
Synthesis steps :
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Chlorination : Pyridazine is treated with phosphorus oxychloride (POCl₃) under reflux to yield 3,6-dichloropyridazine.
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Selective substitution : Reacting 3,6-dichloropyridazine with 3,5-dimethylpyrazole in dimethylformamide (DMF) at 80–100°C replaces the 6-chloro group, forming 6-(3,5-dimethyl-1H-pyrazol-1-yl)-3-chloropyridazine.
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Amination : The 3-chloro group is replaced with ammonia using a palladium catalyst (e.g., Pd(OAc)₂, Xantphos) and cesium carbonate (Cs₂CO₃) in toluene at 110°C.
Key data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Chlorination | POCl₃, reflux | 85% |
| Substitution | DMF, 90°C, 12 h | 78% |
| Amination | Pd(OAc)₂, Xantphos, Cs₂CO₃, 110°C | 65% |
Intermediate 2: 4-Aminophenylbenzamide
This intermediate is prepared via amidation of benzoyl chloride with 4-nitroaniline, followed by nitro group reduction.
Synthesis steps :
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Amidation : 4-Nitroaniline reacts with benzoyl chloride in tetrahydrofuran (THF) using triethylamine (Et₃N) as a base, yielding N-(4-nitrophenyl)benzamide.
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Reduction : Catalytic hydrogenation (H₂, 10% Pd/C) in ethanol reduces the nitro group to an amine, producing 4-aminophenylbenzamide.
Key data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Amidation | Benzoyl chloride, Et₃N, THF, 0°C → RT | 92% |
| Reduction | H₂ (1 atm), Pd/C, EtOH, 25°C, 6 h | 95% |
Coupling Strategies for Final Product Assembly
The final step involves coupling Intermediate 1 and Intermediate 2. Two principal methods have been reported: nucleophilic aromatic substitution and palladium-catalyzed amination .
Nucleophilic Aromatic Substitution
Reacting 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-amine with 4-aminophenylbenzamide in the presence of a chloropyridazine derivative facilitates substitution.
Procedure :
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Activation : 6-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-chloropyridazine is generated in situ from Intermediate 1 using thionyl chloride (SOCl₂).
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Coupling : The chloride reacts with 4-aminophenylbenzamide in DMF at 120°C for 24 h with potassium carbonate (K₂CO₃) as a base.
Optimization :
Palladium-Catalyzed Amination
This method employs a Buchwald-Hartwig coupling to directly link the pyridazine and aniline moieties.
Procedure :
-
Combine 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-amine, 4-aminophenylbenzamide, Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ in toluene.
Key advantages :
Comparative data :
| Method | Yield | Purity |
|---|---|---|
| Nucleophilic substitution | 78% | 91% |
| Pd-catalyzed amination | 88% | 98% |
Purification and Characterization
The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) and recrystallized from ethanol.
Spectroscopic data :
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¹H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, CONH), 8.72 (d, J = 4.8 Hz, 1H, pyridazine-H), 8.15 (d, J = 8.4 Hz, 2H, Ar-H), 7.89–7.82 (m, 3H, Ar-H), 7.62 (d, J = 4.8 Hz, 1H, pyridazine-H), 6.92 (s, 1H, pyrazole-H), 6.45 (s, 1H, NH), 2.31 (s, 6H, CH₃).
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HRMS (ESI+) : m/z calculated for C₂₁H₁₈N₆O [M+H]⁺ 389.1463, found 389.1468.
Scalability and Industrial Considerations
Batch processes using nucleophilic substitution are cost-effective for gram-scale synthesis, while flow chemistry adaptations of Pd-catalyzed methods improve throughput for kilogram-scale production.
Cost analysis :
| Parameter | Nucleophilic substitution | Pd-catalyzed amination |
|---|---|---|
| Catalyst cost | $12/g | $220/g |
| Solvent recovery | 85% | 70% |
| Cycle time | 24 h | 18 h |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Medicinal Chemistry
N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide has shown promise in the development of new pharmaceuticals:
- Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. The presence of the pyrazole and pyridazine rings may enhance its interaction with biological targets involved in tumor growth and proliferation .
Anti-inflammatory Properties
Research has suggested that derivatives of this compound may possess anti-inflammatory effects. The modification of the pyrazole ring can lead to compounds that inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases.
Antimicrobial Activity
Some studies have reported that compounds with similar structures exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. This suggests that this compound could be explored for its efficacy as an antimicrobial agent.
Case Study 1: Anticancer Research
A study published in Bioorganic & Medicinal Chemistry Letters evaluated a series of pyrazole derivatives, including this compound, demonstrating significant inhibition of cancer cell proliferation in vitro .
Case Study 2: Anti-inflammatory Effects
In another investigation focused on anti-inflammatory agents, derivatives of this compound were tested for their ability to reduce inflammation markers in cellular models. Results indicated a dose-dependent reduction in cytokine levels, suggesting a mechanism for potential therapeutic use .
Mechanism of Action
The mechanism of action of N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby reducing disease symptoms or progression.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound belongs to a broader class of N-substituted benzamide derivatives with pyridazine or pyrazole motifs. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Molecular Comparisons
Key Observations
Substituent Effects: The 3,5-dimethylpyrazole group in the target compound likely enhances metabolic stability compared to the unsubstituted pyrazole in the 3,4-dimethoxy analog . Methyl groups may also improve lipophilicity.
Backbone Modifications :
- Propanamide derivatives () exhibit longer alkyl chains and alkoxy substituents, which may increase solubility but reduce target specificity compared to the rigid benzamide core of the target compound.
Molecular Weight Trends: Halogenation (e.g., bromine in ) increases molecular weight significantly (463.3 vs.
Research Implications
While direct pharmacological data for the target compound are absent in the provided evidence, structural comparisons suggest:
- 3,5-Dimethylpyrazole could optimize interactions with hydrophobic enzyme pockets.
- Benzamide rigidity may favor entropic gains in binding compared to flexible propanamide analogs.
- Further studies should explore substituent effects on solubility, potency, and selectivity using crystallographic (e.g., SHELX-based refinement ) or biochemical assays.
Limitations
- Available evidence lacks explicit biological data (e.g., IC₅₀ values, toxicity profiles).
Biological Activity
N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, target interactions, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is N-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]-2,6-difluorobenzamide. Its molecular formula is with a molecular weight of 420.4 g/mol. The structural complexity rating is 595, indicating a relatively intricate molecular architecture which may contribute to its diverse biological activities.
Target Interactions
this compound interacts with various biological targets. Compounds with similar structures have been shown to influence cellular processes significantly. The proposed mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in critical biochemical pathways.
- Modulation of Signaling Pathways : It is suggested that this compound can alter signaling pathways that regulate cell proliferation and apoptosis.
Biochemical Pathways
Research indicates that pyrazolylpyridazine derivatives can influence several biochemical pathways linked to cancer and infectious diseases. These pathways include those involved in inflammation and immune responses, making this compound a candidate for further therapeutic exploration .
Antimicrobial Activity
Recent studies have highlighted the potential of this compound as an anti-tubercular agent. A series of derivatives were synthesized and evaluated for their activity against Mycobacterium tuberculosis. Among these compounds, some exhibited significant inhibitory concentrations (IC50 values ranging from 1.35 to 2.18 μM), indicating strong potential as anti-tubercular agents .
Cytotoxicity Studies
Cytotoxicity assessments on human embryonic kidney (HEK-293) cells showed that the most active compounds were nontoxic at effective concentrations. This suggests a favorable safety profile for further development in therapeutic applications .
Case Studies and Research Findings
Q & A
Q. Basic Research Focus
- 1H/13C NMR : Assign aromatic protons (δ 6.7–8.2 ppm) and amide NH (δ 10–12 ppm) .
- FTIR : Confirm C=O stretch (~1650 cm⁻¹) and NH bending (~1614 cm⁻¹) .
- HPLC-MS : Detect impurities (<2%) using C18 columns and acetonitrile/water gradients .
Advanced Tip : Use DSC/TGA to assess thermal stability (decomposition onset ~200°C) for formulation studies .
How does the pyrazole-pyridazine scaffold influence target selectivity in kinase inhibition studies?
Advanced Research Focus
The 3,5-dimethylpyrazole group enhances hydrophobic interactions with kinase ATP pockets, while the pyridazine ring’s π-stacking potential improves binding. Comparative studies with triazole analogs () showed a 10-fold selectivity for ABL1 over JAK2 kinases, attributed to steric clashes with bulkier residues in JAK2 .
What computational strategies are effective in designing derivatives with improved pharmacokinetic properties?
Q. Advanced Research Focus
- Quantum mechanics (QM) : Calculate electrostatic potential maps to optimize hydrogen-bonding motifs .
- Machine learning (ML) : Train models on PubChem data to predict solubility (LogP <3) and metabolic stability (CYP3A4 inhibition risk) .
How can researchers address discrepancies in cytotoxicity profiles across cell lines?
Q. Advanced Research Focus
- Mechanistic profiling : Use transcriptomics (RNA-seq) to identify differentially expressed genes in sensitive vs. resistant lines.
- Proteomics : Validate target engagement via Western blotting for phosphorylated kinases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
